molecular formula C17H17N3O B13926631 n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine

n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine

Cat. No.: B13926631
M. Wt: 279.34 g/mol
InChI Key: VISKOGCUWCZYBA-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate indole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile at varying temperatures depending on the reactivity of the substituents.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine can be compared with other similar compounds, such as:

    N-{2-[2-(4-methoxyphenyl)-1H-indol-3-yl]ethyl}-N,N-dimethylamine: Another indole derivative with similar structural features but different functional groups.

    N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide: A benzimidazole derivative with comparable biological activities.

    5-(4-Methoxyphenyl)-1H-imidazoles: Compounds with a similar core structure but different heteroatoms and substituents.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N'-[2-(4-methoxyphenyl)-1H-indol-5-yl]ethanimidamide

InChI

InChI=1S/C17H17N3O/c1-11(18)19-14-5-8-16-13(9-14)10-17(20-16)12-3-6-15(21-2)7-4-12/h3-10,20H,1-2H3,(H2,18,19)

InChI Key

VISKOGCUWCZYBA-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC)N

Origin of Product

United States

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